molecular formula C21H22O8 B1649344 3-Methoxytangeretin CAS No. 34170-18-8

3-Methoxytangeretin

Cat. No. B1649344
CAS RN: 34170-18-8
M. Wt: 402.4 g/mol
InChI Key: OBIOZWXPDBWYHB-UHFFFAOYSA-N
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Description

3-Methoxytangeretin is a chemical compound with the molecular formula C21H22O8 . It is a type of polymethoxyflavone (PMF), a group of flavonoid compounds . PMFs are more lipophilic than hydroxyl flavones due to their methoxy groups, which may affect their biological activities .


Molecular Structure Analysis

The molecular structure of 3-Methoxytangeretin is characterized by its molecular formula C21H22O8 . The average mass is 402.395 Da and the monoisotopic mass is 402.131470 Da .

Scientific Research Applications

Adipocytokine Secretion and Adipocyte Hypertrophy

  • Study Focus : Investigating the modulation of adipocytokine secretion and effects on adipocyte hypertrophy.
  • Key Findings : Nobiletin and tangeretin, related to 3-Methoxytangeretin, were found to influence the secretion of adipocytokines in murine preadipocyte cell line 3T3-L1, thereby affecting insulin sensitivity and resistance factors. These flavonoids could be potential therapeutic candidates for the prevention and treatment of insulin resistance (Miyata et al., 2011).

Cancer Treatment

  • Study Focus : Exploring the anti-cancer properties of methoxyflavones.
  • Key Findings : Studies have shown that compounds like 3-Methoxytangeretin can play a significant role in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines, such as prostate cancer cells (Tsai et al., 2022).

Cell Division and Bacterial Growth

  • Study Focus : Understanding the impact of 3-Methoxy derivatives on cell division and bacterial growth.
  • Key Findings : 3-Methoxybenzamide, a compound similar to 3-Methoxytangeretin, has been identified as an inhibitor of cell division in Bacillus subtilis (Ohashi et al., 1999).

Antiviral Properties

  • Study Focus : Examining the antiviral capabilities of 3-Methoxyflavones.
  • Key Findings : Compounds including 3-Methoxyflavones demonstrated potent activities against picornaviruses and vesicular stomatitis virus. These compounds protected host cells from viral-induced shutdown of cellular protein synthesis, suggesting their potential as antiviral agents (Van Hoof et al., 1984).

properties

IUPAC Name

3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O8/c1-23-12-9-7-11(8-10-12)15-18(25-3)14(22)13-16(24-2)19(26-4)21(28-6)20(27-5)17(13)29-15/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIOZWXPDBWYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxytangeretin

CAS RN

34170-18-8
Record name 3-Methoxytangeretin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034170188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHOXYTANGERETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNF1407A4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
YM Kim, HS Chae, EJ Lee, MH Yang… - Biological and …, 2014 - jstage.jst.go.jp
Citrus species has been traditionally used in Korea for the treatment of coughing, sputum and dyspepsia. Of the known citrus flavonoids, 6-demethoxytangeretin was reported to exert …
Number of citations: 9 www.jstage.jst.go.jp
D Buisson, J Quintin, G Lewin - Journal of natural products, 2007 - ACS Publications
… However, contrary to tangeretin (1) and 3-hydroxytangeretin (6), 3-methoxytangeretin (7) was slowly and only partially metabolized by both strains of A. niger. Accordingly, the presence …
Number of citations: 33 pubs.acs.org
A Wang, F Zhang, L Huang, X Yin, H Li… - J Med Plants …, 2010 - academicjournals.org
… The products obtained by incubation of 1, 6, and 3-methoxytangeretin (7) were found more polar than the three substrates. However, contrary to 1 and 6, 7 was slowly and only partially …
Number of citations: 83 academicjournals.org
H Lee, X Liu, JP An, Y Wang - Journal of Agricultural and Food …, 2023 - ACS Publications
This study investigates the inhibitory effects of polymethoxyflavones (PMFs) on enzymes involved in the production of trimethylamine (TMA) and trimethylamine-N-oxide (TMAO). PMFs …
Number of citations: 3 pubs.acs.org
G Fontana, M Bruno, F Sottile, N Badalamenti - Antioxidants, 2022 - mdpi.com
Polymethoxyflavonoids (PMFs) are a large group of compounds belonging to the more general class of flavonoids that possess a flavan carbon framework decorated with a variable …
Number of citations: 2 www.mdpi.com
G Fontana, M Bruno, F Sottile, N Badalamenti - 2022 - iris.unipa.it
Polymethoxyflavonoids (PMFs) are a large group of compounds belonging to the more general class of flavonoids that possess a flavan carbon framework decorated with a variable …
Number of citations: 1 iris.unipa.it
CQ Zhu, JB Chen, CN Zhao, XJ Liu, YY Chen… - Food …, 2023 - Wiley Online Library
Flavonoids are the representative active substances of citrus with various biological activities and high nutritional value. In order to evaluate and utilize citrus flavonoids, isolation and …
Number of citations: 1 onlinelibrary.wiley.com
Z Chang-Qing, JB Chen, Z Chen-Ning… - Food …, 2023 - search.proquest.com
Flavonoids are the representative active substances of citrus with various biological activities and high nutritional value. In order to evaluate and utilize citrus flavonoids, isolation and …
Number of citations: 0 search.proquest.com

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